molecular formula C39H45NO6 B584954 Propafenone Dimer Impurity-d10 CAS No. 1346602-27-4

Propafenone Dimer Impurity-d10

Cat. No. B584954
CAS RN: 1346602-27-4
M. Wt: 633.851
InChI Key: LSQHIGTXXXXQHQ-QKCORRFFSA-N
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Description

Propafenone Dimer Impurity-d10 is a biochemical used for proteomics research . It has a molecular formula of C39H35D10NO6 and a molecular weight of 633.64 .


Physical And Chemical Properties Analysis

Propafenone Dimer Impurity-d10 has a molecular formula of C39H35D10NO6 and a molecular weight of 633.64 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Oscillographic Determination

Propafenone hydrochloride, a related compound to Propafenone Dimer Impurity-d10, can induce a sensitive incision on the cathodic branch of the dV/dt-V oscillogram in a sodium hydroxide solution. A differential oscillographic voltammetric method was proposed for its determination in tablets, demonstrating its application in analytical chemistry for drug analysis and quality control (Zheng Jian-bin, 2004).

Luminescent Properties in Metal Acetate Complexes

In the study of luminescent d10−d10 binuclear copper acetate complexes, it was found that these compounds are luminescent at low temperatures but not at room temperature. This research, although not directly on Propafenone Dimer Impurity-d10, indicates potential applications in studying luminescence properties of similar dimeric structures (P. Harvey et al., 1997).

Genetic Influence on Pharmacokinetics

Studies on propafenone enantiomers have revealed the influence of CYP2D6*10B genotype on their pharmacokinetics, illustrating the role of genetics in the metabolism of drugs like propafenone. This research is pertinent to understanding the metabolism and efficacy of compounds related to Propafenone Dimer Impurity-d10 (Bing Chen & W. Cai, 2003).

Implications for Nonmagnetic Impurities

Research on the effects of nonmagnetic impurities in the s=1/2 kagome system ZnCu3(OH)6Cl2 provides insights into the role of impurities in altering physical properties of materials, which can be extended to understanding the impact of impurities like Propafenone Dimer Impurity-d10 in other systems (I. Rousochatzakis et al., 2009).

Pharmacodynamics in Ventricular Arrhythmia

The effect of CYP2D6*10 genotype on propafenone pharmacodynamics in Chinese patients with ventricular arrhythmia was studied, providing crucial information on the drug's effectiveness and potential applications in treating arrhythmias. This research can guide the therapeutic use of related compounds (W. Cai et al., 2002).

Mechanism of Action

Target of Action

Propafenone Dimer Impurity-d10 is a derivative of Propafenone, which is a Class 1C antiarrhythmic agent . The primary targets of Propafenone are the sodium channels in cardiac muscle cells . By inhibiting these channels, Propafenone restricts the entry of sodium into the cells, which is crucial for the initiation and propagation of action potentials .

Mode of Action

Propafenone Dimer Impurity-d10, like Propafenone, likely interacts with sodium channels in cardiac cells. It inhibits these channels, reducing the influx of sodium ions . This action results in a decrease in the excitability of the cardiac cells, thereby controlling the rate and rhythm of the heart .

Biochemical Pathways

Given its similarity to propafenone, it may influence the action potential of cardiac cells by modulating sodium ion channels . This modulation can affect the electrical conduction system of the heart, particularly the atrioventricular node and ventricles, leading to a correction of abnormal heart rhythms .

Pharmacokinetics

Propafenone, the parent compound, is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It displays stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of Propafenone is polymorphic and genetically determined .

Result of Action

The result of the action of Propafenone Dimer Impurity-d10 is likely similar to that of Propafenone. It can help manage conditions such as paroxysmal atrial fibrillation/flutter and ventricular arrhythmias by reducing the excitability of cardiac cells . This action can lead to a more regular and controlled heart rhythm .

properties

IUPAC Name

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3/i26D2,27D2,28D2,29D2,32D,33D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQHIGTXXXXQHQ-QKCORRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N(CCC)C([2H])([2H])C([2H])(C([2H])([2H])OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858339
Record name 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propafenone Dimer Impurity-d10

CAS RN

1346602-27-4
Record name 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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